An In-depth Technical Guide to (R)-(-)-1-Cyclohexylethylamine: Properties and Applications
An In-depth Technical Guide to (R)-(-)-1-Cyclohexylethylamine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Overview and Chemical Identity
(R)-(-)-1-Cyclohexylethylamine is a chiral amine of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility stems primarily from its stereochemically defined structure, which makes it an invaluable tool for the separation of racemic mixtures and as a foundational building block for the synthesis of complex, enantiomerically pure molecules.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its application, and essential safety information.
| Identifier | Value |
| Chemical Name | (R)-(-)-1-Cyclohexylethylamine |
| Synonyms | (R)-(-)-α-Methylcyclohexanemethylamine, (R)-(-)-(1-Aminoethyl)cyclohexane |
| Molecular Formula | C₈H₁₇N[3] |
| Molecular Weight | 127.23 g/mol [3] |
| CAS Number | 5913-13-3[3] |
| EC Number | 227-634-2[3] |
| Beilstein/REAXYS | 2935070[3] |
| PubChem CID | 10997046[4] |
Physicochemical Properties
(R)-(-)-1-Cyclohexylethylamine is a colorless to nearly colorless liquid with a characteristic amine-like odor.[1] It is sensitive to air and hygroscopic, necessitating proper storage under an inert atmosphere.[5] Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | -15°C (estimate) | [6] |
| Boiling Point | 177-178 °C (lit.) | [3][6] |
| Density | 0.866 g/mL at 20 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.463 | [7] |
| Specific Rotation ([α]²⁰/D) | -3.8° to -4° (neat) | [3] |
| pKa | 10.89 ± 0.29 (Predicted) | [1] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [3] |
| Solubility | Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. Insoluble in water. | [1][6] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the verification of the identity and purity of (R)-(-)-1-Cyclohexylethylamine. Below are the characteristic spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the hydrogen environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7-2.9 | m | 1H | CH-NH₂ |
| ~1.6-1.8 | m | 5H | Cyclohexyl CH |
| ~1.0-1.3 | m | 6H | Cyclohexyl CH₂ |
| ~1.05 | d | 3H | CH₃ |
| ~1.2 | br s | 2H | NH₂ |
Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~52 | CH-NH₂ |
| ~45 | Cyclohexyl CH |
| ~29-30 | Cyclohexyl CH₂ |
| ~26 | Cyclohexyl CH₂ |
| ~23 | CH₃ |
Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum shows the characteristic vibrational frequencies of the functional groups.
| Frequency (cm⁻¹) | Bond | Functional Group |
| ~3300-3500 | N-H stretch | Primary Amine (doublet) |
| ~2850-2950 | C-H stretch | Alkane |
| ~1600 | N-H bend | Primary Amine |
| ~1450 | C-H bend | Alkane |
Chemical Reactivity and Stability
The chemical behavior of (R)-(-)-1-Cyclohexylethylamine is dominated by the primary amine functionality, which imparts basic properties. It readily reacts with acids to form ammonium salts. This reactivity is the cornerstone of its application as a chiral resolving agent.
The amine can also participate in a variety of other reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. For instance, it reacts with benzaldehyde to form benzylidene(1-cyclohexylethyl)amine.[6]
Stability and Incompatibilities: (R)-(-)-1-Cyclohexylethylamine is stable under normal conditions. However, it is incompatible with strong oxidizing agents. Due to its air and moisture sensitivity, it should be stored under a dry, inert atmosphere, such as nitrogen.
Applications in Asymmetric Synthesis
Chiral Resolving Agent
The most prominent application of (R)-(-)-1-Cyclohexylethylamine is in the resolution of racemic mixtures, particularly carboxylic acids.
Mechanism of Resolution: The process relies on the formation of diastereomeric salts. The chiral amine, being a single enantiomer (R), reacts with a racemic mixture of a carboxylic acid ((R)-acid and (S)-acid) to form two diastereomeric salts: [(R)-amine:(R)-acid] and [(R)-amine:(S)-acid]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.
Figure 1. Mechanism of chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a general framework for the resolution of a racemic carboxylic acid, using ibuprofen as an example.
Materials:
-
Racemic ibuprofen
-
(R)-(-)-1-Cyclohexylethylamine
-
Methanol
-
Diethyl ether
-
2M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve racemic ibuprofen (1 equivalent) in a minimal amount of warm methanol.
-
In a separate container, dissolve (R)-(-)-1-Cyclohexylethylamine (0.5-1.0 equivalent) in methanol.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The filtrate contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the collected crystals in water and add 2M hydrochloric acid until the solution is acidic (test with pH paper).
-
Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield one enantiomer of ibuprofen.
-
-
Isolation of the Other Enantiomer:
-
Treat the filtrate from step 2 with 2M hydrochloric acid.
-
Follow the same extraction procedure as in step 3 to isolate the other enantiomer of ibuprofen.
-
-
Analysis:
-
Determine the optical purity (enantiomeric excess) of each ibuprofen sample using polarimetry or chiral HPLC.
-
Figure 2. Workflow for the chiral resolution of ibuprofen.
Chiral Building Block
(R)-(-)-1-Cyclohexylethylamine is also a valuable chiral precursor in the synthesis of more complex molecules. Its primary amine group can be readily functionalized to introduce the chiral cyclohexylethyl moiety into a target structure.
Examples of Applications:
-
Synthesis of Chiral Ligands: It can be used to prepare chiral ligands for asymmetric catalysis. For example, it can be used to synthesize chiral Schiff base derivatives of calix[5]arenes, which have shown potential in enantioselective recognition of amines.
-
Preparation of Chiral Stationary Phases: It is used in the preparation of chiral polymethacrylamides. These polymers can be employed as stationary phases in liquid chromatography for the resolution of racemic amides.[6]
-
Pharmaceutical Intermediates: The amine serves as a key building block in the synthesis of various pharmaceutical compounds, where its stereochemistry is crucial for the biological activity of the final drug molecule.[1]
Safety and Handling
(R)-(-)-1-Cyclohexylethylamine is a hazardous chemical and should be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Flammable Liquids: Category 3[3]
-
Acute Toxicity, Oral: Category 4[3]
-
Acute Toxicity, Dermal: Category 4[3]
-
Skin Corrosion/Irritation: Category 1B[3]
-
Serious Eye Damage/Eye Irritation: Category 1
Hazard Statements:
-
H226: Flammable liquid and vapor.[3]
-
H302 + H312: Harmful if swallowed or in contact with skin.[3]
-
H314: Causes severe skin burns and eye damage.[3]
Precautionary Measures:
-
Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from air and moisture.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
References
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(-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem. [Link]
-
1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]
-
R-(-)-Cyclohexylethylamine - NIST WebBook. [Link]
-
Resolution of (+/-)-Ibuprofen Via Diastereomeric Salt Formation - Chemconnections. [Link]
-
Chiral separation of (R/S) enantiomers - Resolution of ibuprofen - YouTube. [Link]
-
(S)-(+)-1-Cyclohexylethylamine - PubChem. [Link]
-
Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure - ResearchGate. [Link]
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed. [Link]
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Synthesis of Hexamethyl-1,1′-spirobiindane-Based Chiral Spiro Cp Ligands and Their Application in Rhodium-Catalyzed Enantioselective Aryl C−H Addition to Nitroalkenes - ACS Publications. [Link]
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13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. [Link]
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13C NMR Chemical Shifts - Oregon State University. [Link]
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Basic 1H- and 13C-NMR Spectroscopy - ScienceDirect. [Link]
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A Guide to 13C NMR Chemical Shift Values - Compound Interest. [Link]
-
(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives - ResearchGate. [Link]
-
Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC - NIH. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. [Link]
-
Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PubMed Central. [Link]
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